molecular formula C15H12BrN5O3S B2719425 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1327529-77-0

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2719425
CAS No.: 1327529-77-0
M. Wt: 422.26
InChI Key: IDIGYCFWHOXNMP-UHFFFAOYSA-N
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Description

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a bromophenyl group, a sulfonyl group, an azetidinyl ring, a pyrazinyl group, and an oxadiazole ring. The combination of these functional groups and heterocycles imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidinyl Intermediate: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the azetidinyl intermediate.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a nitrile oxide.

    Coupling with Pyrazinyl Group: The final step involves coupling the pyrazinyl group to the oxadiazole ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl ring or the pyrazinyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl group or the pyrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.

Industry

In industrial applications, the compound may be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
  • 5-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
  • 5-(1-((4-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O3S/c16-11-1-3-12(4-2-11)25(22,23)21-8-10(9-21)15-19-14(20-24-15)13-7-17-5-6-18-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIGYCFWHOXNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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